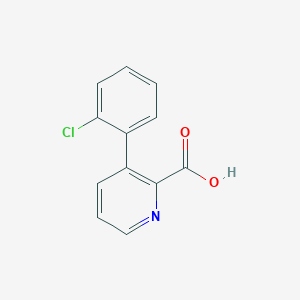

3-(2-Chlorophenyl)pyridine-2-carboxylic acid

Description

3-(2-Chlorophenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position and a 2-chlorophenyl group at the 3-position. The chlorine atom on the phenyl ring enhances lipophilicity and influences intermolecular interactions, while the carboxylic acid group enables hydrogen bonding and salt formation.

Properties

IUPAC Name |

3-(2-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUWQOZITYNSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pyridine-2-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Chlorophenyl)pyridine-2-carboxylic acid serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active molecules allows it to be utilized in:

- Drug Development: It has been explored for potential therapeutic effects, including anti-cancer properties.

- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis, facilitating the production of more complex organic molecules. Its versatility allows for modifications that can enhance biological activity or alter chemical properties.

Biochemical Research

Research involving this compound often focuses on:

- Receptor Binding Studies: Its binding affinity to various receptors makes it a valuable tool in pharmacological research.

- Mechanism of Action Investigations: Understanding how this compound interacts with biological targets aids in elucidating its potential therapeutic mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Agrochemicals: It contributes to the development of herbicides and pesticides, targeting specific plant species while minimizing environmental impact.

- Material Science: The compound's properties are explored for use in advanced materials, including polymers and coatings that require thermal stability and chemical resistance.

Case Studies

-

Pharmaceutical Development:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents . Researchers synthesized various analogs, testing their efficacy and selectivity against specific tumor types. -

Enzyme Inhibition:

In biochemical assays, this compound was shown to inhibit key enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications . -

Agricultural Chemicals:

The compound has been incorporated into formulations aimed at developing selective herbicides that reduce environmental impact while effectively managing weed populations .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-(2-Chlorophenyl)pyridine-2-carboxylic acid but differ in substituents, ring systems, or functional groups, leading to distinct physicochemical and biological properties:

3-(2-Chlorophenyl)-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid (6d)

- Structure : Incorporates a fused benzoimidazo ring system alongside the pyridine and 2-chlorophenyl groups.

- Properties :

2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid

- Structure: Features an amino linker between the pyridine ring and a 4-chloro-2-(trifluoromethyl)phenyl group.

- Properties :

6-(3-Chlorophenoxy)pyridine-2-carboxylic acid

- Structure: Contains a phenoxy ether bridge at the pyridine 6-position.

- Properties: Molecular formula: C₁₂H₈ClNO₃. SMILES: C1=CC(=CC(=C1)Cl)OC2=CC=CC(=N2)C(=O)O .

- Key Difference : The ether linkage may reduce solubility in aqueous media but improve membrane permeability.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

- Structure : Replaces the pyridine ring with an isoxazole ring, substituted with a methyl group.

- Properties: Not explicitly provided, but the isoxazole ring is less basic than pyridine, altering reactivity .

- Key Difference : The isoxazole ring’s lower aromaticity and the methyl group’s steric effects could reduce planar interactions compared to pyridine.

Physicochemical Properties

Biological Activity

3-(2-Chlorophenyl)pyridine-2-carboxylic acid, also known by its CAS number 1226215-66-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxylic acid group and a chlorophenyl substituent. Its molecular formula is C_12H_9ClN_O_2. The presence of the chlorophenyl group significantly influences its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For example, it has been tested against lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, demonstrating a reduction in nitric oxide (NO) production, which is a marker of inflammation .

2. Anticancer Properties

The compound has shown potential as an anticancer agent. A study highlighted its ability to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics . The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and substitution patterns on the chlorophenyl group can enhance potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anti-inflammatory activity |

| Variation in the position of chlorine substitution | Alters binding affinity to target enzymes |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound can bind to enzymes involved in inflammatory pathways, such as COX-2, leading to decreased prostaglandin synthesis.

- Modulation of Signaling Pathways : It influences various signaling cascades, including those related to apoptosis and cell survival.

Case Study 1: Anti-inflammatory Effects

In a controlled study using LPS-stimulated RAW 264.7 cells, treatment with this compound resulted in a significant reduction in NO production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another study investigated its effects on human cancer cell lines, revealing that the compound induced apoptosis through caspase activation pathways. The findings suggest that it could serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Chlorophenyl)pyridine-2-carboxylic acid in laboratory settings?

Methodological Answer: The compound can be synthesized via condensation of 2-chloronicotinic acid with 2-chlorophenylboronic acid under Suzuki-Miyaura cross-coupling conditions. Catalytic systems (e.g., Pd(PPh₃)₄, 5 mol%) in a DMF/H₂O solvent mixture at 80–100°C for 12–24 hours are typical. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Alternative routes include Ullmann coupling with CuI/1,10-phenanthroline in DMSO at 120°C .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons to confirm substitution patterns.

- FT-IR : Identify carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).

- X-ray crystallography : Use SHELXL for structure refinement. The dihedral angle between the pyridine and chlorophenyl rings (typically 55–60°) and hydrogen-bonding dimerization of carboxylic groups are critical structural features .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Screen variables (catalyst loading: 1–10 mol%, solvent polarity: DMF vs. toluene, temperature: 80–140°C) using fractional factorial design.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield.

- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediates.

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations .

Q. What strategies address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Assay validation : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., ATP concentration in kinase assays).

- Stability testing : Use LC-MS to confirm compound integrity under assay conditions (pH, temperature).

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across protein conformers (e.g., kinase active vs. inactive states).

- Meta-analysis : Compare crystallographic data (e.g., Protein Data Bank entries) to identify structural determinants of activity variation .

Q. How to design structure-activity relationship (SAR) studies for this compound's kinase inhibition potential?

Methodological Answer:

- Derivatization : Synthesize analogs with:

- Halogen substitutions (F, Br) on the chlorophenyl ring.

- Pyridine ring modifications (e.g., 5-methyl, 6-amino groups).

- Kinase profiling : Test against a panel of 50+ kinases (e.g., EGFR, JAK2) using radioactive or luminescent ATP consumption assays.

- Co-crystallization : Resolve inhibitor-kinase complexes (e.g., with PDB deposition) to map interactions (e.g., hinge-region hydrogen bonds).

- QSAR modeling : Use MOE or Schrödinger to correlate electronic descriptors (HOMO/LUMO, logP) with IC50 values .

Q. What experimental approaches are suitable for analyzing intermolecular interactions in solid-state structures of this compound?

Methodological Answer:

- X-ray diffraction : Refine hydrogen-bonding networks (e.g., R22(8) dimer motifs) and π-π stacking distances (3.5–4.0 Å) using SHELXL.

- Hirshfeld surface analysis : Quantify contact contributions (C⋯Cl, O⋯H) via CrystalExplorer.

- DSC/TGA : Characterize thermal stability (decomposition >200°C) and polymorphism.

- DFT calculations : Optimize dimer geometries (B3LYP/6-311G**) to compare experimental vs. theoretical interaction energies .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility screening : Use shake-flask method (HPLC quantification) in 10+ solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C and 40°C.

- Molecular dynamics (MD) : Simulate solvation free energies (GROMACS) to predict solvent interactions.

- pH-dependent studies : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects.

- Crystal lattice analysis : Correlate low solubility in hexane with strong dimeric H-bonding observed in X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.